molecular formula C17H12Cl2F6N2O5S B2579336 N'-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide CAS No. 860785-92-8

N'-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

Cat. No.: B2579336
CAS No.: 860785-92-8
M. Wt: 541.24
InChI Key: HQIWBWFVGNIQSI-UHFFFAOYSA-N
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Description

N’-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonyl group, dichlorophenyl group, and trifluoroethoxy groups, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenylsulfonyl chloride with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or trifluoroethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

N’-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N’-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,4-dichlorophenyl)sulfonyl-2,5-dimethoxybenzohydrazide
  • N’-(2,4-dichlorophenyl)sulfonyl-2,5-diethoxybenzohydrazide

Uniqueness

N’-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is unique due to the presence of trifluoroethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.

Biological Activity

N'-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Sulfonyl Group : Enhances solubility and biological activity.
  • Dichlorophenyl Group : Imparts specific chemical reactivity and potential pharmacological effects.
  • Trifluoroethoxy Groups : Contributes to lipophilicity and may influence membrane permeability.

Molecular Formula : C17H12Cl2F6N2O5S
CAS Number : 860785-92-8

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.
  • Antimicrobial Activity : It has shown potential against several bacterial strains, suggesting a role in disrupting bacterial cell functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. A study evaluated its effectiveness against multiple bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Enzyme Inhibition

The compound has been tested for its inhibitory effects on AChE and urease:

EnzymeIC50 Value (µM)
Acetylcholinesterase1.21 - 6.28
Urease1.13 - 6.28

These values indicate strong enzyme inhibition potential compared to standard inhibitors.

Case Studies and Research Findings

  • Antimicrobial Evaluation : In a study assessing the antibacterial properties of various derivatives, this compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with minimal effects on other strains .
  • Enzyme Inhibition Studies : The compound was evaluated for AChE inhibition using a standard assay method. Results indicated that it effectively inhibited AChE with IC50 values ranging from 1.21 µM to 6.28 µM, showcasing its potential as a therapeutic agent for conditions like Alzheimer's disease .
  • Binding Interaction Studies : Fluorescence measurements were employed to determine the binding affinity of the compound to bovine serum albumin (BSA). The results indicated significant binding interactions, which are crucial for understanding the pharmacokinetics of the compound in biological systems .

Properties

IUPAC Name

N'-(2,4-dichlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2F6N2O5S/c18-9-1-4-14(12(19)5-9)33(29,30)27-26-15(28)11-6-10(31-7-16(20,21)22)2-3-13(11)32-8-17(23,24)25/h1-6,27H,7-8H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIWBWFVGNIQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2F6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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